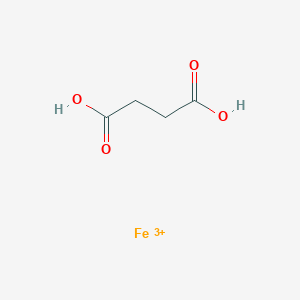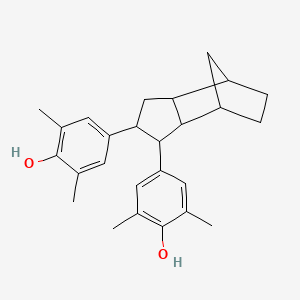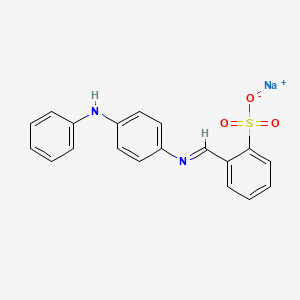
2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo- is a complex organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol . This compound is known for its unique structure, which includes a pyran ring, an acetaldehyde group, and an aminomethylene group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo- typically involves multiple steps. One common method includes the condensation of a suitable aldehyde with an aminomethylene compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo- involves its interaction with various molecular targets and pathways. The aminomethylene group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives with different substituents, such as:
- 2H-Pyran-4-acetaldehyde, tetrahydro-
- 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde
Uniqueness
What sets 2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo- apart is its unique combination of functional groups, which gives it distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
56050-08-9 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-[(3Z)-3-(aminomethylidene)-4-hydroxy-2-oxooxan-4-yl]but-3-enal |
InChI |
InChI=1S/C10H13NO4/c1-2-7(6-12)10(14)3-4-15-9(13)8(10)5-11/h2,5-7,14H,1,3-4,11H2/b8-5+ |
InChI Key |
GBJQPSBGSKNYHV-VMPITWQZSA-N |
Isomeric SMILES |
C=CC(C=O)C\1(CCOC(=O)/C1=C\N)O |
Canonical SMILES |
C=CC(C=O)C1(CCOC(=O)C1=CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


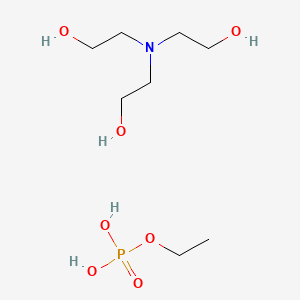
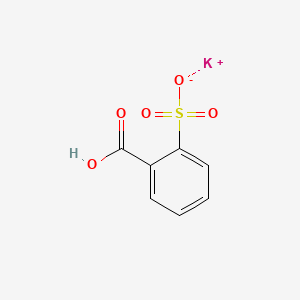


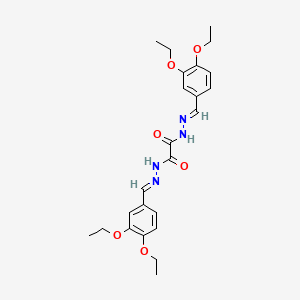
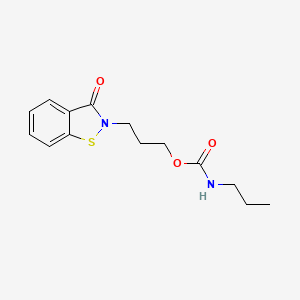
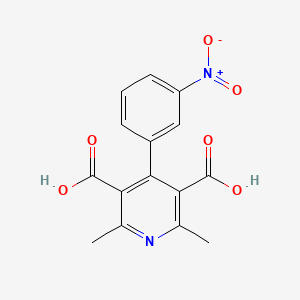
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
